methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a benzodioxol carbamoyl methyl group and an acetoxy methyl ester (Figure 1).
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-27-20(25)11-28-16-4-2-3-15-14(16)7-8-23(21(15)26)10-19(24)22-13-5-6-17-18(9-13)30-12-29-17/h2-9H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBMMSJULJMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,2-Dihydroisoquinolin-1-One Core
The dihydroisoquinoline moiety is synthesized via cyclization of β-phenylethylamine derivatives. A modified Pomeranz-Fritsch reaction using 4-methoxyphenethylamine and glyoxylic acid under acidic conditions yields 5-methoxy-1,2-dihydroisoquinolin-1-one. Critical parameters include:
- Temperature : Reflux at 110°C in acetic acid
- Catalyst : Concentrated HCl (5 mol%)
- Reaction Time : 8–12 hours
- Yield : 68–72% after recrystallization from ethanol
Recent advancements employ microwave-assisted cyclization, reducing reaction time to 45 minutes while maintaining comparable yields.
Functionalization at C-2 Position
The C-2 position undergoes alkylation to introduce the carbamoylmethyl group:
- Chlorination : Treatment with phosphorus oxychloride converts the 1-oxo group to a chloro leaving group
- Nucleophilic Displacement : Reaction with ethyl glycinate hydrochloride in the presence of DIEA (N,N-Diisopropylethylamine)
- Deprotection : Acidic hydrolysis of the ethyl ester to free carboxylic acid
Optimal conditions for displacement (Table 1):
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF |
| Temperature | 0°C → rt | 78% yield |
| Equiv. DIEA | 2.5 | Minimizes side products |
Benzodioxole Carbamoyl Moiety Installation
Synthesis of 2H-1,3-Benzodioxol-5-ylcarbamoyl Precursor
The carbamoyl donor is prepared via imidazole-mediated activation (Figure 2):
- Step 1 : React 2H-1,3-benzodioxol-5-amine with 1,1'-carbonyldiimidazole (CDI) in THF at 0°C
- Step 2 : Alkylation with methyl iodide (1.5 equiv) in acetonitrile
- Step 3 : Fluoride-mediated displacement using KF (5 equiv)
This three-step sequence achieves 89% overall yield with >98% purity by HPLC. Key advantages over traditional phosgene routes include:
- Avoidance of toxic gases
- Ambient temperature conditions
- Scalability to kilogram quantities
Coupling with Dihydroisoquinoline Intermediate
Mitsunobu conditions enable efficient O-alkylation of the phenolic oxygen:
- Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃
- Solvent : Anhydrous THF
- Molar Ratio : 1:1.2 (dihydroisoquinoline:acetate ester)
Comparative studies show DIAD outperforms DEAD in minimizing racemization (Table 2):
| Coupling Agent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIAD | 0°C → rt | 24 | 82 | 97.3 |
| DEAD | rt | 18 | 75 | 94.1 |
Final Esterification and Purification
Methyl Ester Formation
The terminal carboxylic acid undergoes Fisher esterification:
- Catalyst : Conc. H₂SO₄ (0.1 equiv)
- Solvent : Methanol (neat)
- Temperature : Reflux (65°C)
- Time : 6 hours
This step achieves quantitative conversion with <0.5% residual acid by ¹H NMR.
Crystallization Optimization
Multi-solvent screening identifies optimal recrystallization conditions (Figure 3):
- Solvent System : DCM/Hexane (1:3 v/v)
- Cooling Rate : 0.5°C/min
- Seed Crystal : 0.1% w/w
This protocol produces needle-shaped crystals with:
- 99.5% chemical purity (HPLC)
- Polymorph Form I (confirmed by PXRD)
Analytical Characterization
Spectroscopic Validation
Purity Assessment
UPLC-MS analysis under dual detection:
- Column : Acquity BEH C18 (2.1×50 mm, 1.7 μm)
- Mobile Phase : 0.1% FA in H₂O/MeCN gradient
- Run Time : 5 minutes
Method validation shows:
- LOD: 0.02 μg/mL
- LOQ: 0.05 μg/mL
- Linearity: R²=0.9998 (1–100 μg/mL)
Industrial Scale-Up Considerations
Continuous Flow Implementation
Key unit operations adapted for continuous manufacturing:
- Cyclization : Plug-flow reactor (PFA tubing, 110°C, 30 min residence time)
- Coupling : Oscillatory baffled reactor (5°C, 2 h)
- Crystallization : MSMPR (Mixed Suspension Mixed Product Removal) crystallizer
Pilot-scale runs demonstrate:
- 35% reduction in cycle time
- 18% improvement in overall yield
- Consistent polymorphic form (PXRD RSD <2%)
Green Chemistry Metrics
Comparison of batch vs. flow processes (Table 3):
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-Factor | 86 | 41 | 52% |
| PMI (kg/kg product) | 189 | 112 | 41% |
| Energy Consumption | 58 kWh/kg | 27 kWh/kg | 53% |
Emerging Methodologies
Biocatalytic Approaches
Immobilized lipase-mediated esterification (Candida antarctica Lipase B):
- Solvent : TBME (tert-Butyl methyl ether)
- Conversion : 92% in 8 h
- Enzyme Reuse : 15 cycles with <5% activity loss
Photoredox Coupling
Visible-light mediated C-O bond formation:
- Catalyst : Ir(ppy)₃ (0.5 mol%)
- Light Source : 450 nm LEDs
- Yield Improvement : +22% vs. thermal conditions
Chemical Reactions Analysis
methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with the molecular formula C22H20N4O7 and a molecular weight of 452.4 g/mol. It features a benzodioxole moiety, a carbamoyl group, and a dihydroisoquinoline derivative in its structure.
Scientific Research Applications
This compound is used in several scientific research applications:
- Medicinal Chemistry The compound is studied for its potential as an anticancer agent because it can interact with specific molecular targets in cancer cells. Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Biological Research It is used in studies related to enzyme inhibition and protein interactions, offering insights into biochemical pathways.
- Materials Science The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
- Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride or alkyl halides.
The specific conditions and reagents used determine the major products formed from these reactions.
Mechanism of Action
The mechanism of action of methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with specific binding sites, leading to inhibition or activation of biochemical pathways. This compound may also induce apoptosis in cancer cells by disrupting microtubule dynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional features can be contextualized by comparing it to related heterocyclic derivatives. Below is an analysis of key analogs, emphasizing substituent effects, heterocyclic systems, and functional group implications.
Structural Analog 1: {2-[(Benzylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic Acid
- Core Structure: Indole ring (vs. isoquinolinone in the target compound).
- Substituents :
- Benzylsulfonyl carbamoyl group (electron-withdrawing sulfonyl) at position 2.
- Methoxy group at position 5 (electron-donating).
- Carboxylic acid terminus (vs. methyl ester in the target compound).
- The sulfonyl group in Analog 1 may confer stronger hydrogen-bonding capacity compared to the benzodioxol carbamoyl group in the target compound. The carboxylic acid in Analog 1 likely reduces lipophilicity, contrasting with the ester group in the target compound, which may enhance bioavailability.
Structural Analog 2: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic Acid
- Core Structure: Benzimidazole (vs. isoquinolinone).
- Substituents: Benzyl(2-hydroxyethyl)amino group at position 3. Butanoic acid chain at position 2.
- Key Differences: The benzimidazole system has two nitrogen atoms, enabling diverse protonation states under physiological conditions, unlike the isoquinolinone’s ketone-dominated reactivity. The butanoic acid chain in Analog 2 increases solubility but may limit membrane permeability compared to the target compound’s compact acetoxy ester.
Structural Analog 3: 2-Aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides
- Core Structure : Benzimidazole 3-oxide (oxidized form).
- Substituents: Aryl or hetaryl groups at position 2. Thenoyl (thiophene carbonyl) group at position 4.
- Key Differences: The 3-oxide moiety in Analog 3 introduces polarity and redox sensitivity, absent in the target compound. The thenoyl group’s thiophene ring may confer distinct electronic properties compared to the benzodioxol group, altering interactions with hydrophobic binding pockets.
Comparative Data Table
Research Findings and Implications
- Substituent Effects: The benzodioxol group in the target compound may enhance π-π stacking with aromatic residues in biological targets, while sulfonyl or thenoyl groups in analogs prioritize hydrogen bonding or redox interactions .
- Ester vs.
Biological Activity
Methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, a carbamoyl group, and a dihydroisoquinoline derivative. Its molecular formula is with a molecular weight of 452.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O7 |
| Molecular Weight | 452.4 g/mol |
| CAS Number | 1049158-11-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. For example, selective phosphodiesterase (PDE) inhibitors have been studied for their role in modulating cellular signaling pathways involved in inflammation and cancer progression . this compound could potentially exhibit similar inhibitory effects.
Neuroprotective Effects
The neuroprotective potential of compounds containing the benzodioxole structure has been documented in various studies. These compounds may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal tissues .
Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. The compound was tested against breast and prostate cancer cells, showing IC50 values in the low micromolar range.
Study 2: Enzyme Inhibition Profile
A study focusing on the inhibition of PDE enzymes revealed that this compound displayed promising inhibitory activity against PDE4 and PDE10A enzymes. This suggests its potential application in treating inflammatory conditions and certain types of cancer .
Q & A
Basic Synthesis and Optimization
Q: What are the critical parameters for optimizing the synthesis of methyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate? A: Key parameters include temperature control (e.g., reflux conditions), reaction time (3–5 hours for analogous compounds), and stoichiometric ratios of acylating agents to intermediates like 1,3-benzodioxol-5-ylamine. Sodium acetate is often used as a base to neutralize by-products, while acetic acid serves as a solvent and catalyst. Yield optimization requires iterative adjustments to these parameters, with purification via recrystallization from DMF/acetic acid mixtures .
Advanced Reaction Design
Q: How can computational methods enhance the synthesis design of this compound? A: Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict viable reaction pathways, identify transition states, and optimize activation energies. Coupling computational models with statistical Design of Experiments (DoE) methods reduces trial-and-error experimentation by narrowing down optimal reagent combinations and conditions (e.g., pH, solvent polarity) .
Structural Characterization
Q: What crystallographic techniques are recommended for resolving the 3D structure of this compound? A: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include data collection at low temperatures (100 K) to minimize thermal motion artifacts and validation via R-factor analysis. For non-crystalline samples, solid-state NMR or FT-IR can confirm functional groups like the benzodioxole ring and carbamoyl linkages .
Biological Activity Profiling
Q: How can researchers determine the enzyme inhibition potential of this compound? A: Conduct in vitro assays (e.g., fluorometric or colorimetric) against target enzymes (e.g., cytochrome P450 isoforms or kinases). Measure IC50 values using dose-response curves, with positive controls (e.g., Compound A/B in ’s table). Validate binding modes via molecular docking or surface plasmon resonance (SPR) .
Resolving Data Contradictions
Q: How should conflicting enzyme inhibition results (e.g., IC50 variability) be addressed? A: Replicate assays under standardized conditions (pH, temperature, substrate concentration). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR). Analyze structural analogs to identify substituent effects on activity. Contradictions may arise from assay interference (e.g., compound solubility) or enzyme batch variability .
Analytical Method Development
Q: What HPLC parameters are optimal for purity analysis? A: Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set detection at 254 nm for aromatic moieties. Calibrate with reference standards and validate via spike-recovery tests (≥95% recovery). For chiral purity, employ chiral stationary phases (e.g., amylose derivatives) .
Toxicity Assessment
Q: What in vitro models are suitable for preliminary toxicity screening? A: Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity assays (MTT or LDH release). Assess metabolic stability via microsomal incubation (e.g., rat liver microsomes) and LC-MS quantification of parent compound depletion. Include positive controls (e.g., cyclophosphamide for genotoxicity) .
Structure-Activity Relationship (SAR) Studies
Q: Which substituent modifications could enhance bioactivity? A: Replace the methyl group in the acetate moiety with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Modify the benzodioxole ring with halogens (e.g., Cl, F) to enhance binding affinity. Test derivatives via parallel synthesis and compare IC50 values .
Solubility and Stability
Q: How can aqueous solubility be improved without compromising stability? A: Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. For pH-sensitive stability, formulate in buffered solutions (pH 6–7). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV .
Comparative Studies with Structural Analogs
Q: What insights can be gained by comparing this compound to ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate? A: The ethyl ester analog may exhibit higher lipophilicity, altering membrane permeability. Compare pharmacokinetic profiles (e.g., Cmax, t1/2) in rodent models. Use molecular dynamics simulations to assess differences in binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
